molecular formula C5H11NO B3048269 Oxazolidine, 3-ethyl- CAS No. 1630-73-5

Oxazolidine, 3-ethyl-

Cat. No.: B3048269
CAS No.: 1630-73-5
M. Wt: 101.15 g/mol
InChI Key: RDRURTGSFBSIKX-UHFFFAOYSA-N
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Description

Oxazolidine, 3-ethyl- is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in its ring structure. This compound is a derivative of oxazolidine, where an ethyl group is attached to the third carbon atom of the ring. Oxazolidines are known for their stability and versatility, making them valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxazolidine, 3-ethyl- can be synthesized through the condensation of 2-aminoethanol with an aldehyde or ketone. The reaction typically involves heating the reactants in the presence of an acid catalyst to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the synthesis of oxazolidine, 3-ethyl- often employs continuous flow reactors to enhance reaction efficiency and yield. The use of flow reactors allows for better control over reaction conditions, such as temperature and pressure, leading to higher purity and consistency of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of oxazolidine, 3-ethyl- involves its ability to form stable complexes with various metal ions, which can then participate in catalytic processes. The nitrogen and oxygen atoms in the ring structure provide coordination sites for metal ions, facilitating catalytic reactions. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

3-ethyl-1,3-oxazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-6-3-4-7-5-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRURTGSFBSIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340807
Record name Oxazolidine, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630-73-5
Record name Oxazolidine, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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